D-Galactose-3-sulfate Sodium Salt
Description
Molecular Formula and Isomerism
D-Galactose-3-sulfate sodium salt possesses the molecular formula C6H11NaO9S, representing a monosaccharide derivative with a precisely positioned sulfate group. The compound exhibits a molecular weight of 282.2 grams per mole, which reflects the addition of both the sulfate moiety and the sodium counterion to the base galactose structure. The structural configuration demonstrates specific stereochemical arrangements that are critical for its biological activity and chemical reactivity.
The compound exists as a sodium salt of the sulfated galactose, where the sulfate group is specifically attached to the third carbon position of the galactose ring. This positional specificity is fundamental to the compound's identity and distinguishes it from other sulfated galactose isomers. The presence of the sodium ion serves to neutralize the negative charge of the sulfate group, creating a stable crystalline form suitable for research applications.
Regarding isomerism, this compound can exist in different anomeric forms, specifically alpha and beta configurations at the anomeric carbon. The International Union of Pure and Applied Chemistry structure shows the compound maintaining the characteristic galactose ring conformation with the sulfate group positioned at the third carbon atom. The stereochemical configuration follows the D-galactose pattern, with specific hydroxyl group orientations that define its three-dimensional structure.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C6H11NaO9S |
| Molecular Weight | 282.2 g/mol |
| Sulfation Position | Carbon-3 |
| Anomeric Forms | Alpha and Beta |
| Ring Configuration | Pyranose |
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is sodium 2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl sulfate, which precisely describes the structural arrangement and functional groups present in the molecule. This nomenclature follows the standard conventions for naming sulfated carbohydrates and clearly indicates the position of the sulfate group relative to the galactose backbone. The International Union of Pure and Applied Chemistry system provides an unambiguous method for identifying the compound based on its structural features.
The Chemical Abstracts Service registry number for this compound is 13240-30-7, which serves as the primary identifier for this compound in chemical databases and literature. This registry number ensures accurate identification and prevents confusion with other structurally related compounds. The Chemical Abstracts Service numbering system provides a unique identifier that remains constant regardless of naming variations or synonyms that may appear in different publications.
Alternative nomenclature systems also recognize this compound under the name D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt, which emphasizes the specific sulfation pattern and the presence of the sodium counterion. This naming convention follows traditional carbohydrate nomenclature rules and provides additional clarity regarding the compound's chemical composition. The systematic naming approaches ensure that researchers can accurately identify and reference this specific compound in scientific literature.
The International Chemical Identifier key for the compound is JHXSDGPYRSSMRJ-UHFFFAOYSA-M, which provides a standardized digital representation of the molecular structure. This identifier enables computational chemistry applications and database searches to accurately locate information about the compound. The Simplified Molecular Input Line Entry System notation C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] offers a linear representation of the molecular structure that can be processed by chemical informatics software.
| Nomenclature System | Identifier |
|---|---|
| International Union of Pure and Applied Chemistry Name | sodium 2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl sulfate |
| Chemical Abstracts Service Number | 13240-30-7 |
| Alternative Name | D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
| International Chemical Identifier Key | JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
| Simplified Molecular Input Line Entry System | C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Structural Analogues and Derivatives
This compound belongs to a family of sulfated galactose derivatives that differ primarily in the position of sulfation on the galactose ring system. The most closely related structural analogues include D-Galactose-4-O-sulfate sodium salt and D-Galactose-6-O-sulfate sodium salt, which share the same base galactose structure but feature sulfate groups at different carbon positions. These positional isomers demonstrate how sulfation patterns can significantly influence the biological and chemical properties of carbohydrate derivatives.
D-Galactose-4-O-sulfate sodium salt, with Chemical Abstracts Service number 125113-68-0, represents a significant structural analogue where the sulfate group is positioned at the fourth carbon atom rather than the third. This compound maintains the same molecular formula C6H11NaO9S and molecular weight of 282.2 grams per mole as the 3-sulfate derivative, demonstrating how positional isomerism preserves overall composition while altering specific chemical properties. The 4-O-sulfate derivative is particularly important as it represents the sulfated monosaccharide unit found in kappa-carrageenan, a commercially significant polysaccharide.
D-Galactose-6-O-sulfate sodium salt, identified by Chemical Abstracts Service number 125455-62-1, constitutes another important structural relative where sulfation occurs at the primary hydroxyl group at carbon-6. This positional difference creates distinct chemical reactivity patterns and biological recognition properties compared to the 3-sulfate derivative. The 6-O-sulfate form demonstrates enhanced stability due to the primary nature of the sulfation site and exhibits different enzymatic recognition patterns.
The potassium salt form of D-Galactose-3-sulfate represents a significant derivative that maintains the same sulfation pattern while substituting potassium for sodium as the counterion. This compound, with molecular formula C6H11KO9S and molecular weight 298.31 grams per mole, demonstrates how cation exchange can influence the physical properties and crystallization behavior of sulfated carbohydrates. The potassium derivative exhibits different solubility characteristics and may show altered biological activity profiles compared to the sodium salt form.
Complex sulfated derivatives include disaccharide units such as the chondroitin disaccharide containing D-Galactose-4-O-sulfate linkages, which represent more elaborate structural analogues found in natural glycosaminoglycans. These compounds, such as 2-acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-4-O-sulfo-D-galactose, demonstrate how sulfated galactose units can be incorporated into larger polysaccharide structures. The molecular formula C14H18NNa3O17S2 and molecular weight 605.39 grams per mole of these disaccharide derivatives illustrate the complexity that can arise from combining multiple sulfated sugar units.
| Compound | Chemical Abstracts Service Number | Sulfation Position | Molecular Weight | Special Properties |
|---|---|---|---|---|
| This compound | 13240-30-7 | Carbon-3 | 282.2 g/mol | Reference compound |
| D-Galactose-4-O-sulfate sodium salt | 125113-68-0 | Carbon-4 | 282.2 g/mol | Found in kappa-carrageenan |
| D-Galactose-6-O-sulfate sodium salt | 125455-62-1 | Carbon-6 | 282.2 g/mol | Primary hydroxyl sulfation |
| D-Galactose-3-sulfate potassium salt | Not specified | Carbon-3 | 298.31 g/mol | Potassium counterion |
| Chondroitin disaccharide derivative | 136132-71-3 | Multiple positions | 605.39 g/mol | Complex polysaccharide unit |
Properties
CAS No. |
13240-30-7 |
|---|---|
Molecular Formula |
C6H11NaO9S |
Molecular Weight |
282.195 |
IUPAC Name |
sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Synonyms |
D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Dibutylstannylene Acetal : D-Galactose is treated with dibutyltin oxide in anhydrous methanol under reflux, forming a stannylene acetal complex that selectively activates the C3 hydroxyl group.
-
Sulfation : The intermediate is reacted with a sulfating agent, typically trimethylamine-sulfur trioxide complex (Me₃N·SO₃) , in dioxane at room temperature for 30 hours. This step achieves >90% conversion to the 3-sulfated product.
-
Deprotection and Isolation : The tin complex is hydrolyzed with aqueous sodium hydroxide, and the product is purified via ion-exchange chromatography or recrystallization.
Key Data Table: Optimization Parameters for Stannylene Acetal Method
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 25°C | 93 | 98 |
| Sulfating Agent | Me₃N·SO₃ | 97 | 99 |
| Solvent | Anhydrous Dioxane | 95 | 97 |
| Reaction Time | 30 hours | 90 | 96 |
This method’s selectivity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, where the C3 sulfate causes a downfield shift of the 3-H proton to 4.01 ppm .
Enzymatic Synthesis and Hybrid Approaches
Enzymatic strategies complement chemical methods by leveraging glycosyltransferases to construct galactose derivatives before sulfation. For instance, β-1,4-galactosyltransferase from bovine milk has been used to synthesize N-acetyllactosamine precursors, which are subsequently sulfated.
Enzymatic Galactosylation Followed by Chemical Sulfation
-
Enzymatic Step : UDP-galactose and N-acetylglucosamine are incubated with β-1,4-galactosyltransferase to yield N-acetyllactosamine.
-
Sulfation : The product is subjected to stannylene acetal-mediated sulfation as described in Section 2.1, achieving 83% isolated yield for the 3-sulfated derivative.
This hybrid approach is advantageous for synthesizing complex glycoconjugates but requires stringent control over enzyme activity and reaction pH.
Alternative Sulfation Strategies
Direct Sulfation with Sulfur Trioxide Complexes
In the absence of protective groups, D-galactose reacts with sulfur trioxide-pyridine complex in dimethylformamide (DMF). However, this method produces a mixture of C3, C4, and C6 sulfated isomers, necessitating rigorous chromatographic separation.
Solid-Phase Synthesis
Recent advances propose immobilizing galactose on resin beads to simplify purification. After sulfation, the product is cleaved from the resin using trifluoroacetic acid, though yields remain moderate (70–75%).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Research Applications
Chemical Applications
Building Block for Complex Carbohydrates
- D-Galactose-3-sulfate Sodium Salt serves as a crucial precursor in synthesizing more complex sulfated oligosaccharides and polysaccharides. These compounds are vital for studying carbohydrate chemistry and developing novel materials.
Synthesis Methods
- The compound can be synthesized through sulfation reactions involving D-galactose with sulfur trioxide-pyridine complexes or extracted from marine algae, emphasizing its versatility in chemical applications.
Biological Applications
Role in Cell Signaling
- The anionic properties of this compound facilitate interactions with positively charged proteins, influencing cell signaling pathways. This property is particularly relevant in understanding cellular recognition processes.
Therapeutic Investigations
- Research has indicated potential therapeutic properties, including anti-inflammatory and anticoagulant activities. The compound's interaction with specific proteins suggests it could modulate enzyme activity and influence physiological responses.
Medical Research Applications
Model for Aging Studies
- D-Galactose is often used in accelerated aging models to study oxidative stress and cognitive decline. For instance, studies have shown that high doses of D-galactose can induce oxidative damage and mimic age-related changes in animal models, making it a valuable tool for anti-aging research .
Case Study: Erythrocyte Model
- A study investigated the effects of D-Galactose on human erythrocytes, revealing that elevated levels can alter anion exchange capabilities without inducing oxidative stress or lipid peroxidation . This finding contributes to understanding how high sugar concentrations affect cell homeostasis.
Industrial Applications
Biodegradable Materials
- The compound is being explored for its potential use in creating biodegradable materials due to its natural origin and chemical structure. This application aligns with the growing demand for environmentally friendly materials in various industries.
Stabilizing Agent in Formulations
- This compound is utilized as a stabilizing agent in pharmaceutical formulations, enhancing the stability and efficacy of active ingredients.
Data Table: Summary of Applications
Mechanism of Action
The biological effects of D-Galactose-3-sulfate Sodium Salt are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms .
Comparison with Similar Compounds
Table 1: Key Differences Between D-Galactose-3-sulfate and D-Galactose-4-O-sulfate Sodium Salts
Key Findings:
Structural Impact : The sulfate group position (C3 vs. C4) dictates specificity in enzyme-substrate interactions. For example, sulfatases may preferentially hydrolyze the 4-O-sulfate isomer, as seen in studies using D-Galactose-4-O-sulfate .
Synthesis Challenges : Both isomers require precise regioselective sulfation, but the C3 position may present synthetic hurdles due to steric or electronic factors.
Biological Activity
D-Galactose-3-sulfate sodium salt is a sulfated derivative of D-galactose, a monosaccharide that plays a significant role in various biological processes. This compound is characterized by the presence of a sulfate group at the 3-position on the galactose ring, which imparts unique physicochemical properties and biological activities. It is utilized in various fields, including biochemistry, pharmacology, and materials science, due to its interactions with proteins and potential therapeutic applications.
- Chemical Formula : C₆H₁₁NaO₉S
- Molecular Weight : Approximately 298.31 g/mol
- Appearance : White to pale yellow solid
- Melting Point : Exceeds 145 °C
The unique sulfation pattern of this compound distinguishes it from other sulfated carbohydrates, influencing its reactivity and biological interactions.
The biological effects of this compound are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms.
Cellular Interactions
This compound has been shown to interact with various cellular receptors and lectins, influencing cellular signaling pathways. Its anionic nature allows it to participate in cell recognition processes, which are crucial for immune responses and cellular communication.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Investigated for its potential to modulate immune responses, possibly reducing inflammation in various conditions.
- Anticoagulant Properties : Similar to heparin, it may exhibit anticoagulant effects, making it a candidate for therapeutic applications in cardiovascular diseases.
- Oxidative Stress Modulation : Studies have suggested that it can influence oxidative stress levels in cells, potentially affecting aging processes and cellular homeostasis .
Case Studies
-
Erythrocyte Model :
A study investigated the effects of D-galactose on human erythrocytes, revealing that elevated levels can induce oxidative stress without lipid peroxidation. The research highlighted the compound's role in altering anion exchange capabilities in erythrocytes, contributing to our understanding of glycation processes related to aging . -
Marine Organisms :
Research on marine bioactive compounds has shown that sulfated carbohydrates like this compound can enhance immunity and reduce food allergies by modulating gut microbiota and immune responses . This underscores its potential as a functional ingredient in food products aimed at improving health outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| D-Galactose | C₆H₁₂O₆; basic monosaccharide | Precursor to sulfated derivatives |
| D-Galactose-4-sulfate Sodium Salt | C₆H₁₁NaO₉S (sulfate at 4-position) | Similar structure but different biological activity |
| Heparin | Complex sulfated polysaccharide | Strong anticoagulant properties |
| Chondroitin Sulfate | Sulfated glycosaminoglycan | Important for cartilage structure |
The unique positioning of the sulfate group at the 3-position on the galactose ring significantly influences this compound's binding properties and biological activities compared to other sulfated carbohydrates .
Q & A
Q. What are the standard methodologies for synthesizing D-Galactose-3-sulfate Sodium Salt, and how can solubility properties guide reagent selection?
- Methodological Answer : Synthesis typically involves sulfation of D-galactose using sulfur trioxide complexes in alkaline conditions. Solubility testing (e.g., in water or ethanol) is critical for selecting purification solvents. For instance, if the salt is water-soluble, fractional crystallization or dialysis may be employed . Reaction pH must be tightly controlled to avoid hydrolysis of the sulfate group. Precipitates should be washed with cold ethanol to remove unreacted reagents .
Q. How can researchers confirm the identity and purity of this compound in a newly synthesized batch?
- Methodological Answer : Use a combination of ¹H-NMR (to verify the sulfation position and anomeric configuration) and titration assays (e.g., ion-exchange chromatography for sulfate quantification). Purity can be assessed via HPLC with a refractive index detector, comparing retention times against a certified reference standard. Moisture content should also be measured using Karl Fischer titration to prevent degradation during storage .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While the compound is not classified as hazardous under GHS, wear nitrile gloves and safety goggles to avoid prolonged skin/eye contact. Use fume hoods during synthesis to mitigate aerosol exposure. Waste should be neutralized with dilute sodium bicarbonate before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., enzymatic desulfation in vivo). To address this:
- Perform plasma stability assays to assess sulfate group retention.
- Use radiolabeled (³⁵S) analogs to track metabolite formation in animal models.
- Compare pharmacokinetic profiles (e.g., half-life, bioavailability) across delivery routes (oral vs. intravenous) .
Q. What experimental strategies improve the stability of this compound in long-term biochemical assays?
- Methodological Answer :
- Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation.
- For aqueous solutions, add stabilizing agents like 0.1% sodium azide or EDTA to inhibit microbial growth and metal-catalyzed degradation.
- Conduct accelerated stability studies (40°C/75% relative humidity) to predict shelf-life under varying conditions .
Q. How can researchers differentiate D-Galactose-3-sulfate from positional isomers (e.g., 4-O- or 6-O-sulfate) in complex mixtures?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with enzymatic digestion (e.g., sulfatases with positional specificity). For structural confirmation, employ 2D-NMR (COSY, HSQC) to assign sulfate group regiochemistry. Ion-mobility spectrometry can further separate isomers based on charge-to-size ratios .
Q. What are the pitfalls in interpreting cellular uptake data for sulfated galactose derivatives, and how can they be mitigated?
- Methodological Answer : False positives may arise from extracellular hydrolysis or nonspecific binding. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
